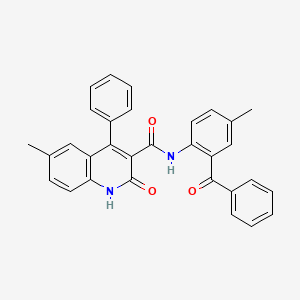

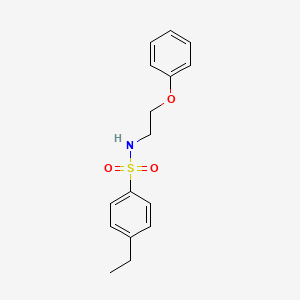

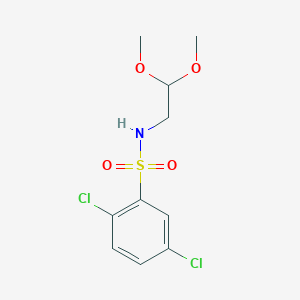

4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Anticancer Activity

4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide: derivatives have been evaluated for their in vitro anticancer activity. Specifically, compounds 4a-g and 5a-g were tested against different cancer cell lines, including A549 (lung cancer), HeLa (cervical), MCF-7 (breast cancer), and Du-145 (prostate cancer). Notably, several of these compounds exhibited promising IC50 values, ranging from 1.98 to 9.12 μM . Among them, compounds 4b, 4d, 5d, and 5g demonstrated the highest potency, with IC50 values between 1.98 and 2.72 μM.

Human Neutrophil Elastase (hNE) Inhibition

Researchers have explored benzenesulfonic acid derivatives, including 4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide , as competitive inhibitors of hNE. These compounds hold potential for treating Acute Respiratory Distress Syndrome (ARDS). While biological screening revealed moderate activity for compound 4f, further investigations are ongoing .

Antibacterial Properties

Given the rise of antibiotic-resistant bacteria, compounds containing benzenesulfonamide moieties are of interest. Although specific studies on the antibacterial properties of 4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide are scarce, its structural features suggest potential antibacterial activity .

Carbonic Anhydrase Inhibition

Sulfonamides, including benzenesulfonamide derivatives, are known carbonic anhydrase inhibitors. While direct evidence for this compound is limited, its sulfonyl moiety aligns with this class of bioactive molecules .

Herbicides and Plant Growth Regulators

Some benzenesulfonamide-containing compounds exhibit herbicidal and plant growth regulatory properties. Although specific studies on 4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide are lacking, its structural similarity to other active compounds suggests potential agricultural applications .

Other Biological Targets

Sulfonyl-containing drugs, such as glibenclamide and COX-II inhibitors, have diverse biological activities. While not directly studied, 4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide may interact with various targets due to its sulfonyl group .

Propriétés

IUPAC Name |

4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-2-14-8-10-16(11-9-14)21(18,19)17-12-13-20-15-6-4-3-5-7-15/h3-11,17H,2,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHAJIMSAVNKJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Oxaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B2376379.png)

![(E)-4-(Dimethylamino)-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]but-2-enamide](/img/structure/B2376380.png)

![2-(propylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2376386.png)

![N-Tert-butyl-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2376387.png)

![2-(1H-1,3-benzodiazol-1-yl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide](/img/structure/B2376389.png)

![1'-(3-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2376391.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2376393.png)

![Tert-butyl 3-[(chlorosulfonyl)methyl]-3-fluoroazetidine-1-carboxylate](/img/structure/B2376394.png)

![5-(2,5-Dimethylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2376399.png)